![molecular formula C12H24N2O B1491068 (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2092474-92-3](/img/structure/B1491068.png)
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol
説明
2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol, also known as AZD-M, is a small molecule inhibitor of the enzyme glycogen phosphorylase (GP). It has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various metabolic diseases, such as type 2 diabetes. GP is an enzyme involved in the breakdown of glycogen, a storage form of glucose, in the liver and muscles. AZD-M has been found to inhibit GP activity in both in vitro and in vivo studies, leading to an increase in the amount of glycogen stored in the liver and muscles. This has the potential to reduce blood glucose levels, which could be beneficial in the treatment of type 2 diabetes.
科学的研究の応用
Antiviral Applications
This compound has shown potential in the development of antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to inhibit influenza A and Coxsackie B4 virus . The ability to bind with high affinity to multiple receptors makes this class of compounds valuable for synthesizing new derivatives with antiviral properties.
Anti-Inflammatory Properties
The indole nucleus, which is a part of this compound’s structure, is found in many bioactive compounds with anti-inflammatory activities . Research into indole derivatives has revealed their potential in treating inflammation-related conditions, suggesting similar possibilities for this compound.
Anticancer Activity
Compounds with the azaspiro[4.5]decan structure have been synthesized and studied for their cytotoxic potential against various human leukemia cell lines . The structural features of this compound may be leveraged to explore new anticancer therapies.
Anti-HIV Effects
Indole derivatives have been screened for their anti-HIV activity, with some showing promising results against HIV-1 and HIV-2 strains . This indicates that “(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol” could be a candidate for further research in anti-HIV drug development.
Antioxidant Capabilities
The indole scaffold is associated with antioxidant activities, which are crucial in combating oxidative stress in the body . This compound could contribute to the development of new antioxidants due to its structural relation to indole.
Antimicrobial and Antitubercular Effects
Indole derivatives have been recognized for their antimicrobial and antitubercular activities . This suggests that “(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol” may have applications in creating new treatments for bacterial infections, including tuberculosis.
Antidiabetic Potential
The biological activity of indole derivatives extends to antidiabetic effects . By influencing the receptors involved in glucose metabolism, this compound could be part of innovative approaches to managing diabetes.
Antimalarial Properties
Indole-based compounds have been explored for their antimalarial activities . The structural features of this compound make it a potential candidate for the synthesis of new antimalarial drugs.
特性
IUPAC Name |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-7-14-8-11(9-15)12(10-14)4-2-1-3-5-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDUAAAEAFHTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



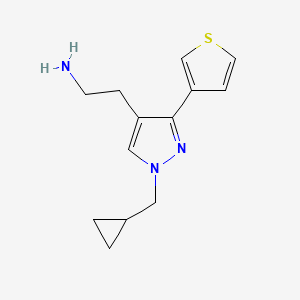
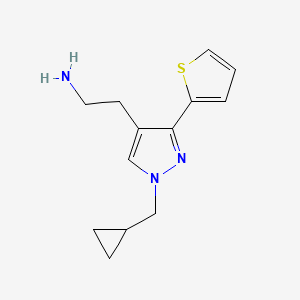
![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490988.png)



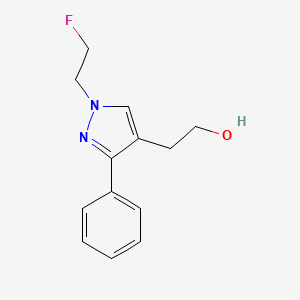


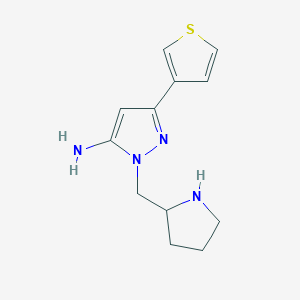
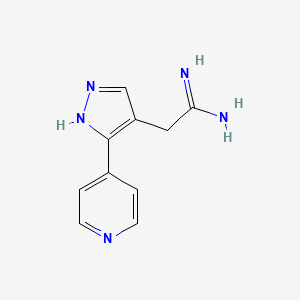
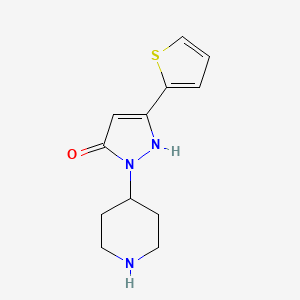
![6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491008.png)